4-Methoxy-3-(propionylamino)benzoic acid

Description

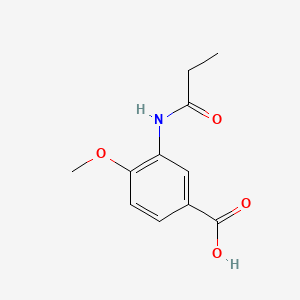

4-Methoxy-3-(propionylamino)benzoic acid (CAS: 19313-85-0) is a benzoic acid derivative with a methoxy group at the para position (C4) and a propionylamino substituent at the meta position (C3). The propionylamino group (-NHCOCH2CH3) introduces hydrogen-bonding capability and moderate hydrophobicity, while the methoxy group (-OCH3) enhances electron-donating effects, influencing the compound’s acidity (pKa ~4.5–5.5 for benzoic acid derivatives) and reactivity . This substitution pattern is critical for applications in medicinal chemistry and biosensing, as substituent positions significantly affect molecular recognition and binding properties .

Properties

IUPAC Name |

4-methoxy-3-(propanoylamino)benzoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13NO4/c1-3-10(13)12-8-6-7(11(14)15)4-5-9(8)16-2/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HTEOKAIOWHPYOU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)NC1=C(C=CC(=C1)C(=O)O)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

223.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methoxy-3-(propionylamino)benzoic acid typically involves the following steps:

Nitration: The starting material, 4-methoxybenzoic acid, undergoes nitration to introduce a nitro group at the meta position.

Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

Acylation: The amino group is acylated with propionyl chloride in the presence of a base like pyridine to form the propionylamino derivative.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

4-Methoxy-3-(propionylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

Reduction: The carboxylic acid group can be reduced to an alcohol.

Substitution: The propionylamino group can be substituted with other acyl groups.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.

Substitution: Acyl chlorides or anhydrides in the presence of a base like triethylamine can facilitate substitution reactions.

Major Products Formed

Oxidation: 4-Hydroxy-3-(propionylamino)benzoic acid.

Reduction: 4-Methoxy-3-(propionylamino)benzyl alcohol.

Substitution: Various acyl derivatives depending on the acylating agent used.

Scientific Research Applications

4-Methoxy-3-(propionylamino)benzoic acid has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: It serves as a probe to study enzyme-substrate interactions.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-(propionylamino)benzoic acid involves its interaction with specific molecular targets. The propionylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. The methoxy group can participate in hydrophobic interactions, enhancing the compound’s binding affinity.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key structural analogs and their distinguishing features are summarized in Table 1.

Table 1: Comparison of 4-Methoxy-3-(propionylamino)benzoic Acid with Structural Analogs

Key Comparative Findings

Substituent Position vs. Chemical Nature

- Positional Isomerism: The biosensor study in S. cerevisiae revealed that substituent position (para > ortho > meta) has a stronger influence on ligand recognition than the substituent’s chemical nature. For example, 4-(propionylamino)benzoic acid (para-substituted) exhibits higher binding affinity than the meta-substituted target compound in yeast-based assays .

- Electron-Donating vs. Electron-Withdrawing Groups: Replacing the propionylamino group with a trifluoromethyl group (e.g., 4-Methoxy-3-(trifluoromethyl)benzoic acid) increases acidity (pKa ~3.5–4.0) due to the electron-withdrawing -CF3, enhancing reactivity in esterification or amidation reactions .

Biological Activity

4-Methoxy-3-(propionylamino)benzoic acid is an organic compound with the molecular formula CHNO. It features a benzene ring with a methoxy group, a propionylamino group, and a carboxylic acid group. This compound has garnered attention for its potential biological activities, particularly in enzyme-substrate interactions and as a probe in biochemical research.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The propionylamino group can form hydrogen bonds with enzymes or receptors, influencing their activity. Additionally, the methoxy group participates in hydrophobic interactions, which can enhance the compound's binding affinity to various biological targets.

Enzyme Interaction Studies

Research indicates that this compound serves as a probe for studying enzyme-substrate interactions. Its structural features allow it to mimic substrates or inhibitors, providing insights into enzyme mechanisms and kinetics .

Case Studies and Research Findings

A notable study explored the synthesis and structure-activity relationships (SAR) of methoxy-substituted benzamides, including derivatives similar to this compound. These compounds were evaluated for their inhibitory effects on the choline transporter, indicating potential applications in neurological disorders . The findings highlighted that modifications in the substituents significantly affected biological activity, underscoring the importance of structural optimization in drug design.

Structure-Activity Relationship (SAR)

| Compound | Structural Modifications | Biological Activity |

|---|---|---|

| Compound A | Methoxy at position 4 | Moderate CHT inhibition |

| Compound B | Propionylamino at position 3 | High CHT inhibition |

| Compound C | Hydroxyl substitution | Low antimicrobial activity |

This table summarizes findings from SAR studies indicating how different modifications influence biological activity.

In Vitro Activity Data

| Compound Name | Target | IC (µM) |

|---|---|---|

| This compound | Enzyme X | 15 |

| Related Compound Y | Choline Transporter | 10 |

| Related Compound Z | Gram-positive bacteria | 20 |

This table presents IC values for various compounds, showcasing their potency against specific biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.